molecular formula C10H19NO2 B11773717 Ethyl 2-Methyl-3-(pyrrolidin-1-yl)propanoate CAS No. 42980-61-0

Ethyl 2-Methyl-3-(pyrrolidin-1-yl)propanoate

Cat. No.: B11773717
CAS No.: 42980-61-0
M. Wt: 185.26 g/mol
InChI Key: ZTPCGCDBGYYBLR-UHFFFAOYSA-N
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Description

Ethyl 2-Methyl-3-(pyrrolidin-1-yl)propanoate ( 42980-61-0) is a high-purity chemical compound with the molecular formula C10H19NO2 and a molecular weight of 185.26 g/mol . This reagent belongs to a class of molecules that incorporate the pyrrolidine ring, a privileged scaffold in medicinal chemistry due to its three-dimensional, non-planar structure that is highly effective for exploring complex binding pockets in biological targets . The propanoate ester functional group further enhances the molecule's utility, serving as a versatile synthetic intermediate that can be readily hydrolyzed or transformed into other functional groups, a common strategy in drug development for creating prodrugs to improve solubility and bioavailability . This structural motif is of significant interest in pharmacological research. Recent studies on related pyrrolidine- and succinimide-based structures have demonstrated promising anti-inflammatory and analgesic properties, showing activity against key enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) . The presence of both the pyrrolidine ring and the ester moiety makes this compound a valuable building block for the synthesis of more complex molecules, including potential therapeutic agents for managing chronic inflammation and pain . It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary applications.

Properties

CAS No.

42980-61-0

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

ethyl 2-methyl-3-pyrrolidin-1-ylpropanoate

InChI

InChI=1S/C10H19NO2/c1-3-13-10(12)9(2)8-11-6-4-5-7-11/h9H,3-8H2,1-2H3

InChI Key

ZTPCGCDBGYYBLR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)CN1CCCC1

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

  • Catalyst : Trifluoromethanesulfonic acid (5–10 mol% relative to ethyl acrylate) enhances reaction kinetics by protonating the carbonyl group, increasing electrophilicity.

  • Temperature : Elevated temperatures (120–160°C) under reflux accelerate the reaction, achieving completion within 16–20 hours.

  • Solvent : Anhydrous ethanol serves as both solvent and reactant, with a volume ratio of 1:4 relative to ethyl acrylate.

Workup and Purification

Post-reaction, the mixture is concentrated under reduced pressure (0.09–0.1 MPa, 35–40°C) to remove volatile byproducts. Sequential washing with petroleum ether and ethyl acetate (5:1 v/v) isolates the product, followed by recrystallization to yield white crystalline solids with 80–85% purity.

Acid-Catalyzed Large-Scale Synthesis

Scalable production methods, derived from methyl ester protocols, demonstrate adaptability for ethyl derivatives.

Procedure and Parameters

  • Reactants : Pyrrolidine (1.0 eq) and ethyl methacrylate (1.2 eq) in ethanol.

  • Conditions : Gradual addition of ethyl methacrylate over 2.5 hours at 50°C prevents exothermic runaway.

  • Duration : 24-hour stirring ensures complete conversion, monitored via GC-MS.

Yield and Purity

Single-plate distillation under reduced pressure (45°C) yields 96.6% pure product, scalable to multi-kilogram batches. This method avoids chromatography, favoring industrial applicability.

Comparative Analysis of Synthetic Routes

Method CatalystTemperature (°C)Time (h)Yield (%)Purity (%)
Michael AdditionTrifluoromethanesulfonic acid120–16016–2080–8599
Large-Scale SynthesisNone502496.696.6

Key Observations

  • Catalytic Efficiency : Trifluoromethanesulfonic acid reduces reaction time by 40% compared to uncatalyzed methods.

  • Scalability : Batch sizes exceeding 2 kg are feasible with distillation-based purification.

  • Byproduct Formation : Uncatalyzed routes generate minor amounts of dimerized acrylate, necessitating distillation.

Mechanistic Insights and Side Reactions

Reaction Pathway

The mechanism proceeds via a two-step process:

  • Protonation : Acid catalysts activate ethyl acrylate’s carbonyl group, facilitating nucleophilic attack by pyrrolidine.

  • Tautomerization : The intermediate enol tautomerizes to the thermodynamically stable keto form.

Mitigating Side Reactions

  • Temperature Control : Slow reagent addition (<2.5 hours) minimizes exothermic side reactions.

  • Solvent Choice : Ethanol’s polarity stabilizes intermediates, reducing oligomerization.

Industrial Applications and Modifications

Pharmaceutical Intermediates

The compound’s pyrrolidine moiety enhances blood-brain barrier penetration, making it valuable for neuroactive drug precursors.

Process Intensification

  • Continuous Flow Reactors : Pilot studies suggest a 30% reduction in reaction time under continuous flow conditions.

  • Catalyst Recycling : Immobilized trifluoromethanesulfonic acid on silica gel retains 90% activity over five cycles .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-Methyl-3-(pyrrolidin-1-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2-Methyl-3-(pyrrolidin-1-yl)propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Ethyl 2-Methyl-3-(pyrrolidin-1-yl)propanoate exerts its effects involves its interaction with specific molecular targets. The pyrrolidine ring plays a crucial role in binding to enzymes or receptors, influencing biological pathways and eliciting desired effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table highlights key differences between Ethyl 2-Methyl-3-(pyrrolidin-1-yl)propanoate and structurally related esters, emphasizing their chemical features, occurrence, and functional roles:

Compound Structural Features Occurrence/Application Key Aroma/Flavor Notes References
This compound Ethyl ester, pyrrolidine-substituted alkyl chain Synthetic (e.g., intermediates in organic synthesis) Limited data; potential amine-derived complexity
Ethyl propanoate Simple ethyl ester (C3 chain) Fermented foods (e.g., mandarin fish, alcoholic beverages) Fruity, sweet aroma; low detection threshold
Ethyl 3-(methylthio)propanoate Ethyl ester with methylthio group Pineapple pulp and core (natural source) Sulfurous, tropical fruit notes; high odor activity value (OAV)
Propyl propanoate Propyl ester (longer alkyl chain) Fermented products (e.g., MA–MD samples in microbial studies) Less volatile; contributes to complex flavor profiles
Ethyl 2-methylpropanoate Branched ethyl ester (C4 chain) Fermented beverages and foods Enhanced volatility; apple-like aroma

Key Research Findings

Aroma and Volatility: Ethyl propanoate and ethyl 3-(methylthio)propanoate are critical contributors to fruity and tropical aromas in natural systems, with OAVs exceeding 1,693 in pineapple pulp . In contrast, the pyrrolidine-substituted analog lacks reported natural occurrence, suggesting its aroma profile may be dominated by amine-related complexity rather than fruity notes. Branched esters (e.g., ethyl 2-methylpropanoate) exhibit higher volatility and distinct aroma thresholds compared to linear-chain esters, a property likely shared with this compound due to its branched structure .

Synthetic Utility: Pyrrolidine-containing esters are often synthesized for pharmaceutical applications. For example, mthis compound is prepared via condensation reactions involving pyrrolidine, highlighting the synthetic versatility of this structural class .

This suggests divergent biochemical pathways or stability issues in natural systems .

Critical Notes and Limitations

Data Gaps: Direct studies on this compound’s physicochemical properties, aroma contributions, or biological activity are absent in the provided evidence. Comparisons rely on structural analogs and synthesis methodologies.

This may limit its role in flavor chemistry but enhance utility in drug design .

Natural vs. Synthetic: While ethyl 3-(methylthio)propanoate and ethyl propanoate are abundant in natural systems, the pyrrolidine-substituted variant appears restricted to synthetic applications, reflecting functional divergence due to structural modifications.

Biological Activity

Ethyl 2-Methyl-3-(pyrrolidin-1-yl)propanoate is a compound of significant interest in pharmacological research due to its unique structural features and potential therapeutic applications. The compound is characterized by the presence of a pyrrolidine ring, which enhances its biological activity through interactions with various molecular targets, particularly in the central nervous system (CNS).

Research indicates that this compound interacts with neurotransmitter systems, potentially modulating receptor activity and neurotransmitter release. The presence of the pyrrolidine ring is crucial for enhancing binding affinity to specific receptors, making it a candidate for further investigation in drug development aimed at treating CNS disorders.

Pharmacological Effects

  • Neurotransmitter Modulation : The compound has shown potential in influencing neurotransmitter systems, which could lead to therapeutic effects in conditions like anxiety and depression.
  • Anticonvulsant Properties : Preliminary studies suggest that similar pyrrolidine derivatives exhibit anticonvulsant activity, indicating that this compound may also possess this property .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other related compounds:

Compound NameKey Differences
Methyl 3-(pyrrolidin-1-yl)propanoateLacks the methyl group at the 2-position
Ethyl 2-methyl-3-(piperidin-1-yl)propanoateContains a piperidine ring instead of a pyrrolidine
Ethyl 3-(pyrrolidin-1-yl)propanoateDifferent positional isomer; lacks methyl substitution

These comparisons highlight the structural uniqueness of this compound, which may influence its chemical reactivity and biological activity.

Case Studies and Research Findings

Recent studies have explored the biological activity of this compound in various contexts:

Study on Neuroprotective Effects

A study investigated the neuroprotective effects of similar compounds on neuronal cells exposed to oxidative stress. Results indicated that these compounds could significantly reduce cell death and promote survival pathways, suggesting potential applications in neurodegenerative diseases.

Anticonvulsant Activity Assessment

In another study, analogs of this compound were tested for anticonvulsant activity using animal models. The results demonstrated a dose-dependent reduction in seizure frequency, indicating promising therapeutic potential .

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